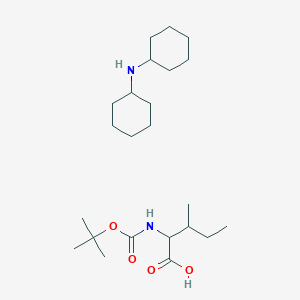
Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate is a compound that combines dicyclohexylamine, a secondary amine, with a tert-butoxycarbonyl (Boc) protected D-alloisoleucine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate typically involves the following steps:
Protection of D-alloisoleucine: The amino group of D-alloisoleucine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Dicyclohexylamine: Dicyclohexylamine is synthesized by the catalytic hydrogenation of aniline using a ruthenium or palladium catalyst.
Coupling Reaction: The Boc-protected D-alloisoleucine is then coupled with dicyclohexylamine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of D-alloisoleucine.
Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate involves its interaction with molecular targets through its amine and Boc-protected groups. The Boc group provides stability during synthesis, while the amine group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylamine: A secondary amine with similar chemical properties.
Boc-protected Amino Acids: Other amino acids protected with the Boc group, such as Boc-protected lysine or arginine.
Uniqueness
Dicyclohexylamine (tert-butoxycarbonyl)-D-alloisoleucinate is unique due to its combination of dicyclohexylamine and Boc-protected D-alloisoleucine, providing specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C23H44N2O4 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
Clé InChI |
NCLUKCZVJYNXBY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















